

## Technical Support Center: Improving Helium Concentration Measurements in Water

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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the accuracy of dissolved helium measurements.

### **Section 1: Frequently Asked Questions (General)**

Q1: What are the primary methods for measuring dissolved helium in water? A1: The two primary, high-sensitivity methods for measuring dissolved helium in water are Mass Spectrometry (MS) and Gas Chromatography (GC).[1][2] Mass spectrometry, often using a dedicated helium leak detector, is highly accurate for detecting very small leaks or concentrations.[2] Gas chromatography can be used as a lower-cost alternative to mass spectrometry for applications like screening groundwater samples before dating analysis.[1][3]

Q2: Why is helium a good tracer gas for these measurements? A2: Helium is an ideal tracer gas due to several key properties: it is inert and non-reactive, ensuring it doesn't interact with the sample or equipment.[4][5] Its small atomic size allows it to pass through even minuscule leaks.[2] Furthermore, it is only present in the atmosphere in trace amounts (about 5 ppm), which simplifies the detection of concentrations above this background level.[2][6]

Q3: What is a typical concentration of helium in water? A3: Water in equilibrium with the atmosphere typically contains about  $4.6 \times 10^{-8}$  cubic centimeters of helium at standard temperature and pressure per gram of water (ccSTP/g).[3] Concentrations significantly above this level can indicate inputs from other sources, which is often the subject of study.[3]



Q4: How critical is calibration for accurate measurements? A4: Calibration is absolutely critical for ensuring measurement accuracy. For mass spectrometry, this involves using a calibrated leak, which is a device that permeates a known, stable amount of helium (e.g., in the 10<sup>-7</sup> to 10<sup>-8</sup> std-cc/sec range) to calibrate the detector's response.[7][8] For both GC and MS, establishing a calibration curve by analyzing standard solutions of helium in water is essential for determining the helium content of unknown samples.[9]

# Section 2: Troubleshooting Guide: Sample Collection & Handling

This section addresses common issues that arise before the sample reaches the analytical instrument.

Q1: My helium readings are unexpectedly high and variable. What could be causing this during sampling? A1: Unusually high readings often point to contamination during sample collection. Key sources include:

- Atmospheric Contamination: Due to helium's very low solubility, even small air bubbles trapped in the sample can lead to significant helium contamination.[10][11] It is crucial to eliminate all bubbles during sampling.
- On-site Helium Use: "Tank helium" used for other purposes on-site (e.g., as a carrier gas for other instruments, welding) can contaminate the local atmosphere and materials, leading to artificially high readings.[10][11] Avoid using tank helium in the sampling area if possible.
- Improper Materials: Using materials like certain plastics or glass that have been previously exposed to or soaked in high-concentration helium gas can cause the helium to diffuse into the sample over time.[10][11]

Q2: What are the best practices for storing water samples for helium analysis? A2: Samples for helium analysis must be stored in sealed containers with low permeability to helium. The most common and reliable method involves using clamped copper tubing to seal the sample.[10] Special types of glass flasks that have been baked at high temperatures (e.g., 600°C) in a helium-free atmosphere can also be used, particularly for long-term storage, to prevent helium from diffusing out of the glass itself and into the sample.[10]



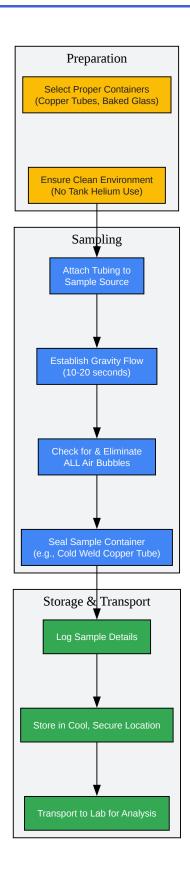
#### Troubleshooting & Optimization

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Q3: How can I create a "clean" sampling environment? A3: To minimize contamination, always sample in an open, well-ventilated area. Protect the sample from rain or sea spray.[11] Be aware of potential contamination sources like luminous dial watches, which contain tritium and can interfere with combined helium/tritium analysis.[11] If contamination is suspected from previous work on a vessel or in a lab, swab tests should be performed.[11]

Below is a workflow for proper sample collection and handling to minimize contamination.





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Diagram 1: Workflow for helium sample collection.



# Section 3: Troubleshooting Guide: Instrumentation Mass Spectrometry (MS)

Q1: The background helium signal on my mass spectrometer is too high. What should I do? A1: A high background signal can mask the signal from your sample and prevent accurate measurement.

- Check the Environment: The ambient air in the lab may be contaminated with helium. Use the leak detector in "sniffer" mode to measure the room's helium concentration.[12] If high, ventilate the area.
- Purge the System: Use a helium-free gas like dry nitrogen or argon to vent your vacuum chamber instead of room air.[12] This prevents the introduction of atmospheric helium.
- Check for Leaks: Ensure the leak detector's own vacuum system is free of leaks.[12]
- Regulate Helium Spray: If using a spray probe for leak detection, use a very low flow. A good
  rule of thumb is a flow that produces only two or three bubbles per second when placed in
  water.[12]

Q2: My MS system fails to start or shows abnormal signal strength. What are the common causes? A2: These issues can often be traced to the system's core components.

- System Startup: Check for unstable power connections, circuit failures, or damaged switches. Also, check for and replace any blown internal fuses.[13]
- Abnormal Signal: This may be due to a faulty probe or sensor. Check that the probe
  connection is secure. If the signal is consistently weak, the sensor may be damaged and
  require professional repair.[13] You can also try adjusting the instrument's sensitivity or gain
  settings.[13]
- Vacuum System: A failure in the vacuum pump or a loose pipe connection can prevent the system from operating correctly. Check the pump's operation and ensure all connections are tight.[13]

### **Gas Chromatography (GC)**

### Troubleshooting & Optimization





Q1: I'm seeing inconsistent retention times and peak shapes in my chromatograms. What's wrong? A1: Variability in GC results often points to issues with gas flow, temperature, or the injection system.

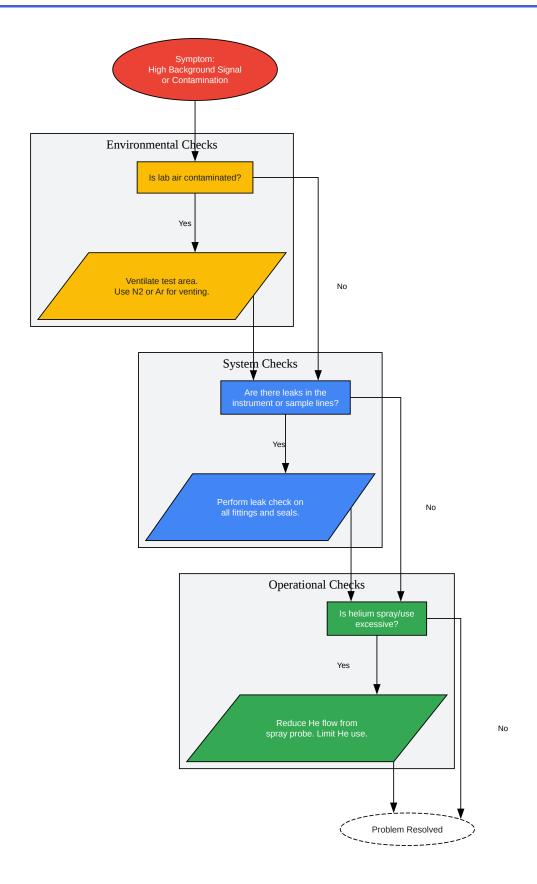
- Carrier Gas Flow: Check that the carrier gas (often helium) is flowing at the correct rate before heating the GC oven; heating a column without carrier gas flow can damage it.[14] Ensure there is sufficient gas for the entire run.[14][15] Check for leaks in the system, as these can alter flow rates and introduce atmospheric contaminants.[16]
- Temperature Control: GC separations are highly sensitive to temperature. Ensure the oven temperature is stable and calibrated, and allow the system to fully equilibrate before starting an analysis.[15][17]
- Injection Issues: Inconsistent injection volumes can cause poor precision.[17] A leaky septum
  at the injection port is a common problem and should be inspected and replaced regularly.
  [14]

Q2: There are unexpected peaks in my chromatogram (ghost peaks). Where are they coming from? A2: Ghost peaks are typically caused by contamination.

- Sample Contamination: The sample itself may have been contaminated during preparation from solvents, containers, or handling.[15][17]
- Injector Contamination: The injector port may be contaminated, leading to carryover from previous samples.[17]
- Gas Impurities: Impurities in the carrier or detector gas can introduce unexpected peaks. Using gas traps to remove water, oxygen, and hydrocarbons is recommended for high-sensitivity applications.[16][18]

The following diagram illustrates a troubleshooting process for high background signals.





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Diagram 2: Troubleshooting high background signal.



# Section 4: Key Experimental Protocols Protocol for Helium Measurement by Mass Spectrometry

This protocol is based on a vacuum extraction method.[9]

- Sample Collection: Collect approximately 500 cm<sup>3</sup> of water in a stainless steel cylinder, ensuring no headspace or bubbles are present.
- Gas Extraction: Connect the sample cylinder to an evacuated cylinder of equal volume.
   Open the valve between them to allow the dissolved gases from the water to expand into the evacuated cylinder.
- Sample Dilution: After extraction, add a high-purity, low-helium nitrogen gas to the extracted gas sample to raise the pressure (e.g., to 30 psig).[9] This provides sufficient volume for analysis.
- Instrument Calibration:
  - Connect a calibration standard gas to the mass spectrometer inlet.
  - Set the reference gas flow to a stable rate (e.g., 10-25 cm³/min).[9]
  - Analyze the standard to calibrate the instrument's response to a known helium concentration.
- Sample Analysis:
  - Connect the diluted gas sample from step 3 to the mass spectrometer inlet.
  - Pass the sample through a moisture-removal trap before it enters the analyzer.
  - Maintain the sample gas flow at the same rate used for calibration (10-25 cm³/min).[9]
  - The instrument, tuned specifically to helium's mass-to-charge ratio, will measure the helium content.
- Calculation: Determine the helium content of the water sample using the calibration established in step 4. The accuracy for this method can be around ±7% for concentrations



above 10 x 10<sup>-8</sup> cm<sup>3</sup> He/cm<sup>3</sup> H<sub>2</sub>O.[9]

### Protocol for Helium Measurement by Gas Chromatography

This protocol is based on a headspace and cryogenic enrichment method.[1]

- Sample Collection: Collect a water sample of known volume (e.g., 2900 cm³) in a stainless steel vessel without any contact with the atmosphere.
- Headspace Creation: Create a "headspace" of gas above the water sample within the sealed vessel and allow the system to reach thermal equilibrium. This allows the dissolved helium to partition into the gas phase.
- Cryogenic Enrichment:
  - Inject a known volume of the headspace gas into the GC system.
  - Pass the gas through a series of columns and a cryogenic trap (e.g., cooled with liquid nitrogen). The trap freezes out other gases, effectively concentrating the helium and neon.
- Chromatographic Separation:
  - Rapidly heat the trap to release the helium and neon onto the analytical columns (typically filled with a molecular sieve).
  - The columns separate helium from neon and other remaining trace gases. The carrier gas is typically argon.[1]
- Detection: The separated helium is detected by a Thermal Conductivity Detector (TCD). The signal from the detector is registered by computer software.[1]
- Calibration and Quantification: Calibrate the system by analyzing a standard gas with a
  known helium concentration (e.g., 101±5 ppm helium in argon).[1] Use the calibration to
  quantify the helium concentration in the sample. The detection limit for such a method can be
  as low as 0.67×10<sup>-8</sup> cm<sup>3</sup> STP/g H<sub>2</sub>O.[1]



### **Section 5: Quantitative Data Summary**

For ease of comparison, the following tables summarize key quantitative data related to helium measurement methods.

Table 1: Comparison of Common Analytical Methods

Feature	Mass Spectrometry (MS)	Gas Chromatography (GC)
Primary Use	High-sensitivity leak detection, precise quantification	Lower-cost screening, quantification
Typical Accuracy	±7% (method specific)[9]	Agreement generally within 20% of MS[3]
Reported Detection Limit	Method dependent, can be extremely low (e.g., 1x10 <sup>-12</sup> mbar·L/s for leaks)[6]	~0.67 x 10 <sup>-8</sup> cm <sup>3</sup> STP/g H <sub>2</sub> O[1]
Pros	Very high sensitivity, high accuracy, fast response time	Lower equipment cost, robust

| Cons | Higher equipment cost, requires vacuum system | Lower sensitivity than MS, can have longer analysis times |

Table 2: Example Calibration Standards for Mass Spectrometry This table is adapted from a study developing a mass spectrometric method and shows the calculated vs. analyzed concentrations for prepared helium-in-water standards.[9]



Standard ID	Calculated He Concentration (cm³ He/cm³ H <sub>2</sub> O)	Analyzed He Concentration (cm³ He/cm³ H <sub>2</sub> O)	Accuracy
1	$4.0 \times 10^{-8}$	4.1 x 10 <sup>-8</sup>	+2.5%
2	20.5 x 10 <sup>-8</sup>	22.5 x 10 <sup>-8</sup>	+9.8%
3	41.0 x 10 <sup>-8</sup>	40.0 x 10 <sup>-8</sup>	-2.4%
4	82.0 x 10 <sup>-8</sup>	78.0 x 10 <sup>-8</sup>	-4.9%
5	136.5 x 10 <sup>-8</sup>	130.0 x 10 <sup>-8</sup>	-4.8%
6	273.0 x 10 <sup>-8</sup>	260.0 x 10 <sup>-8</sup>	-4.8%

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